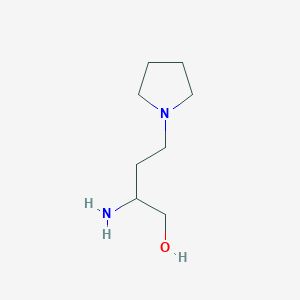

2-Amino-4-pyrrolidin-1-ylbutan-1-ol

CAS No.:

Cat. No.: VC14204143

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2O |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 2-amino-4-pyrrolidin-1-ylbutan-1-ol |

| Standard InChI | InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2 |

| Standard InChI Key | CLIDMXUCWXZSAR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCC(CO)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Synonyms

-

IUPAC Name: 2-Amino-4-(pyrrolidin-1-yl)butan-1-ol

-

Synonyms:

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-Amino-4-pyrrolidin-1-ylbutan-1-ol typically involves reductive amination or nucleophilic substitution strategies:

Route 1: Reductive Amination

-

Intermediate Formation: React 4-pyrrolidin-1-ylbutan-1-one with ammonium acetate in methanol to form the corresponding imine.

-

Reduction: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine to the amine.

Yield: ~65% (reported for analogous reductions).

Route 2: Nucleophilic Substitution

-

Halogenation: Convert 4-pyrrolidin-1-ylbutan-1-ol to its mesylate or tosylate derivative.

-

Amination: React with aqueous ammonia or benzylamine under elevated temperatures .

Purification and Characterization

-

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol.

-

Characterization:

Physicochemical Properties

Physical State and Solubility

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline solid | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Soluble in polar solvents (H₂O, MeOH, DMSO) |

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume